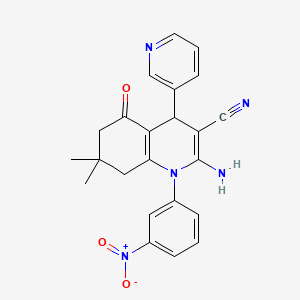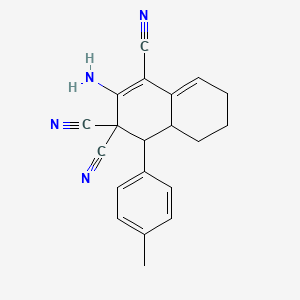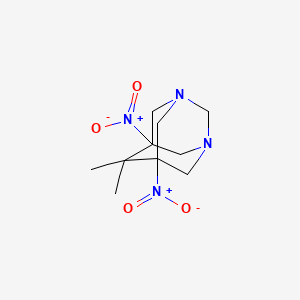![molecular formula C19H16N4O B11101048 1-[(E)-(1,2-dimethyl-1H-benzimidazol-7-yl)diazenyl]naphthalen-2-ol](/img/structure/B11101048.png)
1-[(E)-(1,2-dimethyl-1H-benzimidazol-7-yl)diazenyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This specific compound is notable for its vibrant color, making it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1,2-dimethyl-1H-1,3-benzimidazole, which is achieved by treating it with nitrous acid. The resulting diazonium salt is then coupled with 2-naphthol under alkaline conditions to form the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL involves its interaction with light and biological molecules. The compound absorbs light, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-DIAZENYL]-2-NAPHTHOL
- 1-[(E)-2-(1H-1,3-BENZIMIDAZOL-5-YL)-1-DIAZENYL]-2-NAPHTHOL
Uniqueness
1-[(E)-2-(1,2-DIMETHYL-1H-1,3-BENZIMIDAZOL-7-YL)-1-DIAZENYL]-2-NAPHTHOL is unique due to the presence of the 1,2-dimethyl substituents on the benzimidazole ring. These substituents influence the compound’s electronic properties, enhancing its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[(2,3-dimethylbenzimidazol-4-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H16N4O/c1-12-20-15-8-5-9-16(19(15)23(12)2)21-22-18-14-7-4-3-6-13(14)10-11-17(18)24/h3-11,24H,1-2H3 |
InChI Key |
CIXTYBFROVGSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(2,4,6-trimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11100966.png)
![(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11100969.png)
![(2-{[(5-Methyl-2-furyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100976.png)
![5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one](/img/structure/B11100981.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11100983.png)
![3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11100985.png)


![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)
![N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)](/img/structure/B11101024.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B11101039.png)
![2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11101045.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11101053.png)
